4-(4-Chloro-N-(4-chlorophenyl)benzamido)-1,1-dioxidotetrahydrothiophen-3-yl 4-chlorobenzoate
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Overview
Description
4-(4-Chloro-N-(4-chlorophenyl)benzamido)-1,1-dioxidotetrahydrothiophen-3-yl 4-chlorobenzoate is a complex organic compound that features a combination of chlorinated aromatic rings and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-N-(4-chlorophenyl)benzamido)-1,1-dioxidotetrahydrothiophen-3-yl 4-chlorobenzoate typically involves multiple steps. Starting from 4-chlorobenzoic acid, the process includes esterification with methanol, followed by hydrazination, salt formation, and cyclization to form the intermediate thiadiazole . This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-N-(4-chlorophenyl)benzamido)-1,1-dioxidotetrahydrothiophen-3-yl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under specific conditions.
Reduction: The chlorinated aromatic rings can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce dechlorinated derivatives .
Scientific Research Applications
4-(4-Chloro-N-(4-chlorophenyl)benzamido)-1,1-dioxidotetrahydrothiophen-3-yl 4-chlorobenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential antiviral and antibacterial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-N-(4-chlorophenyl)benzamido)-1,1-dioxidotetrahydrothiophen-3-yl 4-chlorobenzoate involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Shares a similar thiadiazole and sulfonamide structure.
4-Chlorobenzamide: Contains a chlorinated benzamide group.
Uniqueness
4-(4-Chloro-N-(4-chlorophenyl)benzamido)-1,1-dioxidotetrahydrothiophen-3-yl 4-chlorobenzoate is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H18Cl3NO5S |
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Molecular Weight |
538.8 g/mol |
IUPAC Name |
[4-(4-chloro-N-(4-chlorobenzoyl)anilino)-1,1-dioxothiolan-3-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C24H18Cl3NO5S/c25-17-5-1-15(2-6-17)23(29)28(20-11-9-19(27)10-12-20)21-13-34(31,32)14-22(21)33-24(30)16-3-7-18(26)8-4-16/h1-12,21-22H,13-14H2 |
InChI Key |
OOOXLTQAPJBSOH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CS1(=O)=O)OC(=O)C2=CC=C(C=C2)Cl)N(C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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